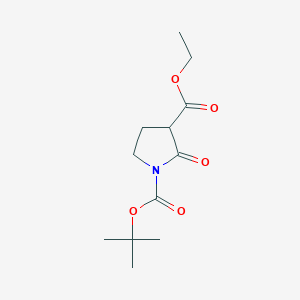

Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

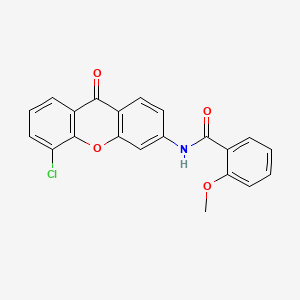

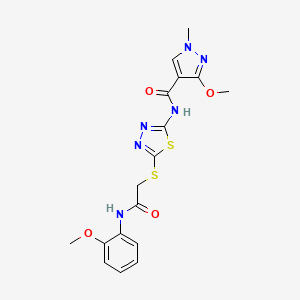

Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound involves a reaction in a dry 500 mL reaction flask, where Dess-Martin oxidizing agent is slowly added in three portions to a dichloromethane solution of 3-hydroxypyrrolidine-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate has a predicted boiling point of 375.0±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a valuable building block for creating complex organic molecules. It’s particularly useful in the synthesis of cyclic compounds and can undergo transformations such as esterification, amidation, and alkylation .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of potential drug candidates. Its ability to form stable enolates makes it a precursor in the construction of pharmacologically active molecules, especially in the development of novel antiviral and antibacterial agents .

Agrochemical Development

The compound’s reactivity profile lends itself to the development of agrochemicals. Researchers can modify its structure to produce compounds with potential use as herbicides or pesticides, contributing to the creation of new solutions for crop protection .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. By incorporating it into polymer chains, scientists can alter the thermal stability, rigidity, and solubility of the resulting materials, which can be applied in various industrial contexts .

Catalysis

The compound can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts that facilitate important chemical reactions, such as hydrogenation and carbon-carbon bond formation, with enhanced efficiency and selectivity .

Bioconjugation

Bioconjugation techniques often employ this compound to modify biomolecules. It can be used to attach probes or drugs to proteins or nucleic acids, enabling the study of biological processes or the development of targeted therapies .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Environmental Science

Lastly, this compound’s derivatives can be used in environmental science to detect and quantify pollutants. Its chemical properties allow for the creation of sensitive assays that can measure the presence of harmful substances in soil and water .

Mécanisme D'action

Target of Action

This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.

Action Environment

It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .

Safety and Hazards

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHTXTVNVCVIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)